molecular formula C11H24ClNO B1485254 [2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride CAS No. 2097960-65-9

[2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride

Cat. No. B1485254
CAS RN: 2097960-65-9
M. Wt: 221.77 g/mol
InChI Key: HDTNNLADQFCRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride, commonly referred to as “DMPH”, is an organic compound belonging to the amine class of compounds. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. DMPH is used in a variety of laboratory experiments and has a wide range of applications in scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the reaction dynamics and synthetic applications of compounds structurally related to "2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride." For instance, studies have investigated the reactions of dimethyl esters of phosphonic acids with amines, leading to the formation of novel compounds with potential utility in synthesis (Arbuzov, Dianova, & Vinogradova, 1970). Another study focused on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with carbon disulfide, highlighting the versatility of such reactions in generating new heterocyclic compounds with diverse applications (Chaloupka, Heimgartner, Schmid, Link, Schönholzer, & Bernauer, 1976).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motifs similar to "2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride" are of interest due to their potential biological activities. For example, the synthesis and application of metal chelates with hexadentate and tetradentate ligands in medical imaging, particularly using 99mTc complexes, have been investigated. These studies aim to develop new diagnostic agents with improved properties (Hahn & Rupprecht, 1991a), (Hahn & Rupprecht, 1991b).

Material Science and Polymer Research

The development of novel materials, such as conjugated polyelectrolytes for use in polymer solar cells, is another area of application. Research in this domain focuses on designing materials with specific electronic properties to enhance the efficiency of solar cells (Kim, Bui, Kim, Kang, Shin, & Park, 2014). Such studies underscore the relevance of structurally complex amines in the development of advanced functional materials.

properties

IUPAC Name

N,2,2-trimethyl-3-(oxan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-11(2,9-12-3)7-10-5-4-6-13-8-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNNLADQFCRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCOC1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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